
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the molecular formula C19H21N5O2 and a molecular weight of 351.41, is a chemical compound that has gained interest. It contains a dimethylamino pyrazinyl group attached to a pyrrolidinyl group, which is further attached to an indolyl group .
Molecular Structure Analysis
The molecular structure of this compound comprises a dimethylamino pyrazinyl group, a pyrrolidinyl group, and an indolyl group . The exact structural details can be found in databases like PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 351.41. More detailed properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research on similar heterocyclic compounds demonstrates innovative approaches to synthesizing complex molecules. For example, studies have explored the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones. This methodology highlights the potential for creating enantiomerically pure compounds with defined stereochemistry, which is crucial for the development of pharmaceuticals and materials with specific properties (Oliveira Udry et al., 2014).
Molecular Structure and Interaction Studies
The study of molecular structures and interactions forms another crucial aspect of research on heterocyclic compounds. For instance, crystallographic analysis of certain pyrrolidine and pyrazine derivatives has provided insights into their geometric configurations and intermolecular interactions. These studies are essential for understanding the physical and chemical properties of new compounds, which can inform their applications in various fields (Butcher et al., 2006).
Potential Applications in Catalysis and Antimicrobial Activity
Compounds with pyrazine and pyrrolidine motifs have been explored for their catalytic and biological activities. For example, the synthesis and structural analysis of napthyl-pyrazole Mn(II) complexes have revealed their potential as phenoxazinone synthase mimics and antimicrobial agents. These findings suggest applications in biochemical research and the development of new antimicrobial strategies (Jana et al., 2019).
Fluorescence and Photophysical Properties
The fluorescence properties of pyrazine derivatives have also been a subject of interest. Research on new 2-pyrone derivatives has shown that certain compounds exhibit significant fluorescence emission, which can be utilized in the development of fluorescent markers and in photophysical studies (Mizuyama et al., 2008).
Eigenschaften
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-4-3-13-5-7-21-16(13)9-14/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJLIMWKXZANJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)

![Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2861353.png)
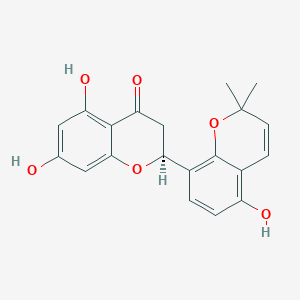



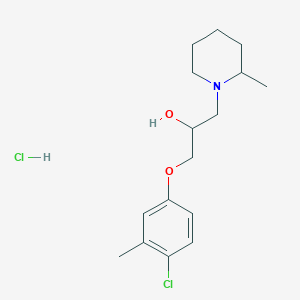
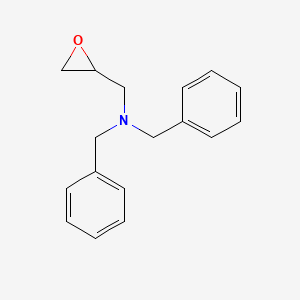

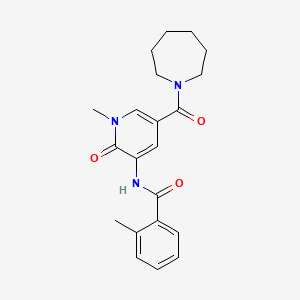
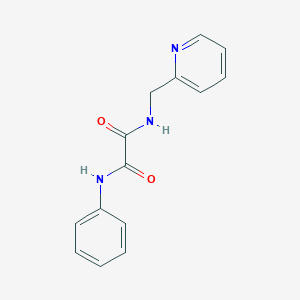
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
